molecular formula C17H14N4O3 B10904212 (5Z)-1-(4-methylphenyl)-5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-methylphenyl)-5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10904212
M. Wt: 322.32 g/mol
InChI Key: PHDZNPDUFHKEGR-VXLYETTFSA-N
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Description

The compound (5Z)-1-(4-methylphenyl)-5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic molecule It features a pyrimidine core substituted with a 4-methylphenyl group and a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylbenzaldehyde, 2-aminopyridine, and barbituric acid.

    Condensation Reaction: The initial step involves the condensation of 4-methylbenzaldehyde with barbituric acid under basic conditions to form an intermediate.

    Formation of the Final Compound: The intermediate is then reacted with 2-aminopyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Exploring different catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) under basic conditions.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery for diseases where enzyme inhibition is a therapeutic strategy.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, useful in developing new antibiotics.

Medicine

    Anti-inflammatory: The compound’s structure suggests it could interact with inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

    Cancer Research: Its ability to interact with DNA or proteins involved in cell proliferation makes it a candidate for anticancer research.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Polymer Additives: It may serve as an additive in polymers to enhance their thermal stability or mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. Its mechanism of action can be summarized as follows:

    Binding to Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition for therapeutic purposes.

    DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with receptors or other signaling proteins, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(4-chlorophenyl)-5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chlorine substituent instead of a methyl group.

    (5Z)-1-(4-methylphenyl)-5-[(quinolin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a quinoline ring instead of a pyridine ring.

    (5Z)-1-(4-methylphenyl)-5-[(pyridin-3-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with the amino group attached to the 3-position of the pyridine ring.

Uniqueness

The uniqueness of (5Z)-1-(4-methylphenyl)-5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

6-hydroxy-1-(4-methylphenyl)-5-[(E)-pyridin-2-yliminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H14N4O3/c1-11-5-7-12(8-6-11)21-16(23)13(15(22)20-17(21)24)10-19-14-4-2-3-9-18-14/h2-10,23H,1H3,(H,20,22,24)/b19-10+

InChI Key

PHDZNPDUFHKEGR-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/C3=CC=CC=N3)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC=N3)O

Origin of Product

United States

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